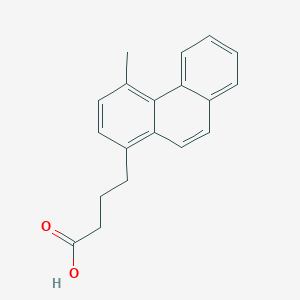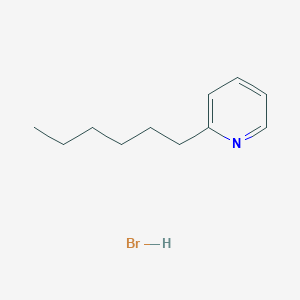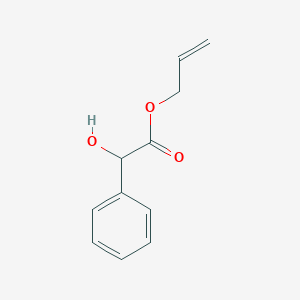
Prop-2-en-1-yl hydroxy(phenyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Allyl 2-hydroxy-2-phenylacetate: is an organic compound that belongs to the class of esters It is characterized by the presence of an allyl group attached to a 2-hydroxy-2-phenylacetate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Allyl 2-hydroxy-2-phenylacetate typically involves the esterification of 2-hydroxy-2-phenylacetic acid with allyl alcohol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods: On an industrial scale, the production of Allyl 2-hydroxy-2-phenylacetate may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used. The reaction mixture is typically heated under reflux, and the product is purified through distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Allyl 2-hydroxy-2-phenylacetate can undergo oxidation reactions, particularly at the allylic position. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Substitution: Allylic substitution reactions can occur, where the allyl group is replaced by other functional groups. Reagents such as allyl bromide (NBS) in the presence of light or heat can facilitate this reaction.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: NBS, light/heat.
Major Products:
Oxidation: Formation of allylic alcohols or ketones.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of various substituted allyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Allyl 2-hydroxy-2-phenylacetate is used as an intermediate in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in various catalytic reactions.
Biology: In biological research, this compound is studied for its potential effects on cellular processes. It may be used in the development of new pharmaceuticals or as a model compound in biochemical studies.
Medicine: The compound’s potential medicinal properties are explored in drug development. It may exhibit biological activity that could be harnessed for therapeutic purposes.
Industry: In the industrial sector, Allyl 2-hydroxy-2-phenylacetate is used in the manufacture of fragrances, flavors, and other specialty chemicals. Its unique chemical properties make it valuable in the production of high-value products.
Wirkmechanismus
The mechanism of action of Allyl 2-hydroxy-2-phenylacetate involves its interaction with specific molecular targets. The ester functional group can undergo hydrolysis to release the corresponding alcohol and acid, which may interact with biological pathways. The allyl group can participate in various chemical reactions, influencing the compound’s reactivity and biological activity.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-hydroxy-2-phenylacetate: Similar structure but with an ethyl group instead of an allyl group.
Methyl 2-hydroxy-2-phenylacetate: Similar structure but with a methyl group instead of an allyl group.
Propyl 2-hydroxy-2-phenylacetate: Similar structure but with a propyl group instead of an allyl group.
Uniqueness: Allyl 2-hydroxy-2-phenylacetate is unique due to the presence of the allyl group, which imparts distinct reactivity and chemical properties. The allyl group allows for specific types of chemical reactions, such as allylic substitution and oxidation, which are not as readily achievable with other similar compounds.
Eigenschaften
CAS-Nummer |
6282-41-3 |
|---|---|
Molekularformel |
C11H12O3 |
Molekulargewicht |
192.21 g/mol |
IUPAC-Name |
prop-2-enyl 2-hydroxy-2-phenylacetate |
InChI |
InChI=1S/C11H12O3/c1-2-8-14-11(13)10(12)9-6-4-3-5-7-9/h2-7,10,12H,1,8H2 |
InChI-Schlüssel |
SLCRPJTYYMMWGN-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCOC(=O)C(C1=CC=CC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(4-{2-[(2H-1,3-Benzodioxol-5-yl)methylidene]hydrazinecarbonyl}phenyl)methyl]-N,4-dimethylbenzene-1-sulfonamide](/img/structure/B14736401.png)
![3-chloro-4-[[2-chloro-4-(dimethylamino)phenyl]methyl]-N,N-dimethylaniline](/img/structure/B14736405.png)
arsane](/img/structure/B14736407.png)
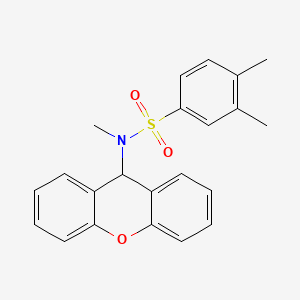
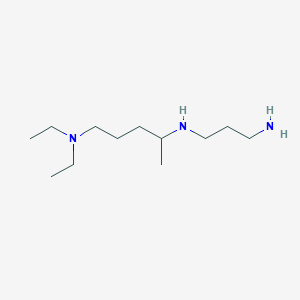
![Phenol, 4-(1,1-dimethylethyl)-2-[[4-(phenylazo)phenyl]azo]-](/img/structure/B14736444.png)

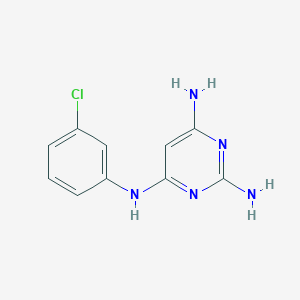
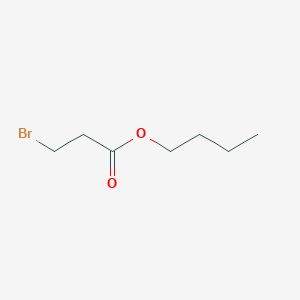
![[4-(2-Hydroxyethoxy)phenyl]arsonic acid](/img/structure/B14736467.png)
